molecular formula C21H25N5OS B2691572 1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893924-52-2

1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2691572
CAS No.: 893924-52-2
M. Wt: 395.53
InChI Key: APGZOSWXWNWZTM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a sulfanyl ethanone moiety linked to an azepane (a seven-membered saturated amine ring). The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system known for its role in kinase inhibition and other therapeutic applications. The sulfanyl ethanone substituent introduces a thioether linkage, which may enhance metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-15-7-8-18(16(2)11-15)26-20-17(12-24-26)21(23-14-22-20)28-13-19(27)25-9-5-3-4-6-10-25/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGZOSWXWNWZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the ethanone moiety: This can be done via a nucleophilic substitution reaction.

    Incorporation of the azepane ring: This step might involve a ring-closing reaction or a nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the azepane ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Biological Research: As a probe or inhibitor in biochemical studies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives (Compounds 2–10, ): These compounds share the pyrazolo[3,4-d]pyrimidine core but replace the sulfanyl ethanone group with a thiazolo[3,2-a]pyrimidine ring (e.g., compounds 14, 17–19 in ). This fusion introduces rigidity, which may reduce off-target interactions but limit solubility.
  • Pyrido[1,2-a]pyrimidin-4-ones (): Replacing the pyrazolo ring with a pyrido core alters electronic properties and hydrogen-bonding capacity.

Substituent Variations

  • 1-Position Substitutions :
    • The target compound’s 2,4-dimethylphenyl group increases steric bulk compared to simpler phenyl substituents (e.g., compound 1 in ). This may enhance binding affinity in hydrophobic pockets.
    • Patent compounds in feature 4-methanesulfonylphenyl or 2-fluoro-4-methanesulfonylphenyl groups at the 1-position, introducing strong electron-withdrawing effects that could improve metabolic stability.
  • 4-Position Modifications: The target’s sulfanyl ethanone-azepane substituent differs from piperidinyl-oxygen or pyridyl-carbonyl groups in . The azepane’s larger ring size may improve solubility but increase metabolic liability compared to six-membered piperidine.

Structural and Functional Implications

Feature Target Compound Comparators Potential Impact
Core Structure Pyrazolo[3,4-d]pyrimidine Thiazolo[3,2-a]pyrimidine (), Pyrido[1,2-a]pyrimidine () Altered hydrogen bonding and kinase selectivity
1-Position Substituent 2,4-Dimethylphenyl Phenyl (), 4-Methanesulfonylphenyl () Enhanced hydrophobicity vs. electron-withdrawing effects
4-Position Substituent Sulfanyl ethanone-azepane Piperidinyl-oxygen (), Phenacyl thioethers () Improved solubility vs. metabolic stability
Synthesis Likely thioether coupling () Acid-catalyzed cyclization (), Phenacyl chloride reaction () Simplicity vs. multi-step pathways

Key Research Findings

  • Flexibility vs. Rigidity : The azepane ring in the target compound offers greater conformational adaptability than piperidine () or thiazolo-fused systems (), which may enhance binding to dynamic enzyme active sites.
  • Steric Effects : The 2,4-dimethylphenyl group likely improves target specificity compared to unsubstituted phenyl analogs (), as seen in kinase inhibitors where bulky substituents reduce off-target binding.
  • Metabolic Considerations: Sulfanyl ethanone groups (target compound) are less prone to oxidation than simple thioethers (), but the azepane ring may still undergo CYP450-mediated degradation.

Biological Activity

1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a complex organic compound notable for its diverse biological activities. This compound integrates an azepane ring, a pyrazolo[3,4-d]pyrimidine core, and an ethanone moiety, which collectively contribute to its pharmacological potential. The unique 2,4-dimethylphenyl substituent may significantly influence its chemical reactivity and biological activity.

  • Molecular Formula : C17H24N4OS
  • Molecular Weight : Approximately 342.45 g/mol
  • CAS Number : 893924-52-2

The compound's structure can be represented as follows:

Structure C17H24N4OS\text{Structure }\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
  • Introduction of the 2,4-dimethylphenyl group via Friedel-Crafts reactions.
  • Attachment of the ethanone moiety through nucleophilic substitution.
  • Incorporation of the azepane ring , potentially via ring-closing reactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. Its pyrazolo[3,4-d]pyrimidine moiety suggests potential inhibition of kinases or proteases, which are crucial in various signaling pathways.

Potential Therapeutic Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse biological activities:

Activity Type Description
AnticancerInhibitory effects on cancer cell proliferation and survival pathways.
Anti-inflammatoryReduction in pro-inflammatory cytokines and mediators.
AntimicrobialBroad-spectrum activity against various bacterial strains.
NeuroprotectivePotential protective effects against neurodegeneration in models of disease.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Cytotoxic Activity : In vitro assays demonstrated that pyrazolo derivatives exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may share this mechanism .
  • Anti-inflammatory Effects : Studies on related pyrazolo compounds indicate significant reductions in inflammatory markers in animal models .

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